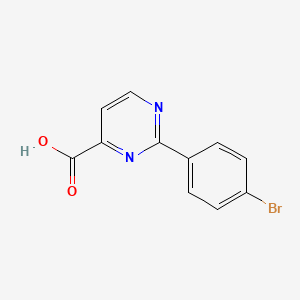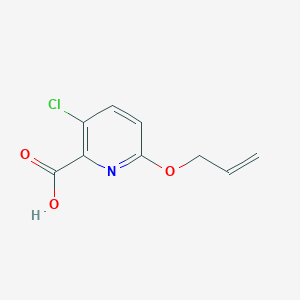
1-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
説明
The compound is a derivative of 4-bromo-2-chlorophenol , which is an organic compound used as a building block in organic synthesis . It’s a biologically inactive metabolite of profenofos, an organophosphorus pesticide .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was synthesized and studied for its antimicrobial and antiproliferative activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-chlorophenol, a related compound, include a melting point of 47-49 °C, a boiling point of 232-235 °C, and a molecular weight of 207.45 g/mol .科学的研究の応用
Corrosion Inhibition
Triazole derivatives have been studied for their effectiveness in protecting metals from corrosion in acidic environments. For instance, 4H-1,2,4-triazole derivatives have been shown to significantly inhibit corrosion of mild steel in hydrochloric acid, with some compounds achieving up to 99% inhibition efficiency. The mechanism of action is often attributed to the adsorption of these molecules onto the metal surface, following Langmuir's adsorption isotherm (Lagrenée et al., 2002; Bentiss et al., 2007).
Synthesis and Chemical Applications
Research has also focused on the synthesis of triazole-based compounds, highlighting their potential as scaffolds for developing biologically active molecules. For example, ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides provides a direct route to 5-amino-1,2,3-triazole-4-carboxylates, offering a platform for creating diverse triazole-containing compounds (Ferrini et al., 2015). Another study demonstrates the regioselective cross-coupling of boronic acids with dihalo heterocycles, facilitating the selective synthesis of substituted nicotinic acids and triazoles (Houpis et al., 2010).
Biological Applications
Triazole derivatives exhibit significant biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. For instance, certain 1,2,4-triazolo derivatives have demonstrated potent anti-inflammatory and molluscicidal activities (El Shehry et al., 2010). Additionally, novel 1,2,3-triazole tethered β-carboline derivatives have shown promising cytotoxic and antibacterial activities, suggesting their potential in therapeutic applications (Salehi et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c1-5-9(10(16)17)13-14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOWDERIBMSXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



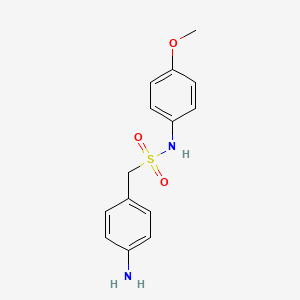
![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517675.png)
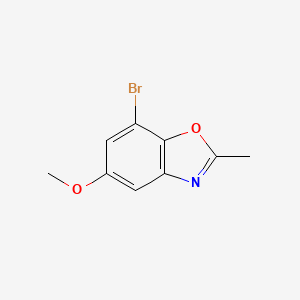

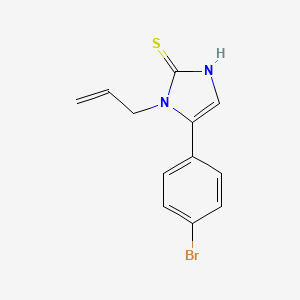

![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)
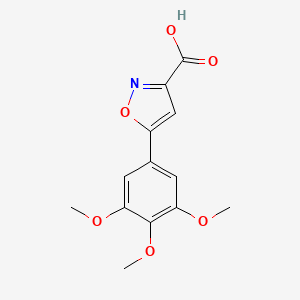
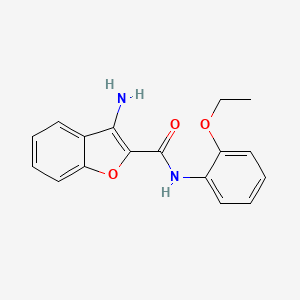

![5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1517693.png)

